molecular formula C24H22N4O4 B1383394 2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 1397836-49-5

2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B1383394
CAS No.: 1397836-49-5
M. Wt: 430.5 g/mol
InChI Key: GVUWKBNDBLIXDO-UHFFFAOYSA-N
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Description

2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
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Biological Activity

2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realm of cancer research and cardiovascular therapies. This article reviews the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C24H22N4O4
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 1397836-49-5
  • IUPAC Name : 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Several studies have indicated that compounds similar to this benzimidazole derivative exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole effectively inhibited the proliferation of breast cancer cells through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Cardiovascular Effects

This compound's structural features suggest potential as an angiotensin II receptor antagonist, akin to azilsartan, which is used for hypertension management.

Research Findings:
Research highlighted in Pharmacology Reports indicated that similar compounds could reduce blood pressure by blocking angiotensin II receptors, showing promise for treating hypertension and related cardiovascular diseases .

Data Tables

Property Value
Molecular FormulaC24H22N4O4
Molecular Weight430.5 g/mol
CAS Number1397836-49-5
Purity≥95%
SolubilitySoluble in DMSO and ethanol

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cancer cell signaling.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction.
  • Receptor Antagonism : Acting as an antagonist to angiotensin II receptors, leading to vasodilation and reduced blood pressure.

Properties

CAS No.

1397836-49-5

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid

InChI

InChI=1S/C24H22N4O4/c1-2-32-24-26-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)27-31/h3-13,31H,2,14H2,1H3,(H2,25,27)(H,29,30)

InChI Key

GVUWKBNDBLIXDO-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)O

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N/O)/N)C(=O)O

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 2
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2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
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2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-1-((2'-((2-hydroxyhydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid

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